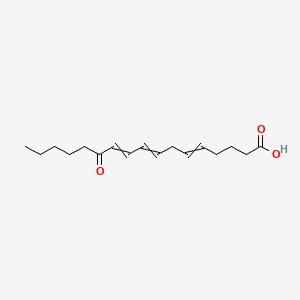

12-Keto-5,8,10-heptadecatrienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

12-Keto-5,8,10-heptadecatrienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H26O3 and its molecular weight is 278.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Inhibition of Platelet Aggregation

KHT has been shown to inhibit the aggregation of human platelets in response to various agonists. This effect is likely mediated through the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels, which serves as a signaling molecule that inhibits platelet activation . The ability to modulate platelet function positions KHT as a potential therapeutic agent in cardiovascular diseases where platelet aggregation is a critical factor.

Chemotaxis of Leukocytes

KHT also induces chemotaxis in human polymorphonuclear leukocytes (PMNs), suggesting its role in immune responses. This property may be particularly relevant in inflammatory conditions where leukocyte recruitment is necessary . The modulation of leukocyte behavior indicates that KHT could be explored for therapeutic applications in inflammatory diseases.

Cancer Research

Role in Tumor Biology

KHT's interaction with the leukotriene B4 receptor 2 (BLT2) has been implicated in cancer biology. Studies have linked BLT2 activation to tumor cell proliferation and metastasis across various cancer types, including breast, prostate, and renal cancers . The potential for KHT to influence tumor behavior makes it a candidate for further investigation as a therapeutic target or biomarker in oncology.

Mechanistic Insights

Research indicates that KHT may promote tumor cell survival and spread by activating specific signaling pathways associated with BLT2. This receptor's involvement in cancer progression underscores the importance of KHT in understanding tumor microenvironments and developing targeted therapies .

Wound Healing Applications

Keratinocyte Migration

KHT has demonstrated efficacy in promoting keratinocyte migration, which is essential for wound healing. The compound's action through the BLT2 receptor facilitates the movement of these cells to close wounds effectively . This mechanism highlights KHT's potential utility in developing treatments for chronic wounds and skin injuries.

Therapeutic Implications

Given its role in enhancing wound closure, KHT could be beneficial for patients with impaired healing processes, such as those with diabetes or chronic ulcers. The exploration of synthetic BLT2 agonists based on KHT's structure may lead to novel therapies aimed at improving wound healing outcomes .

Pharmacological Potential

Anti-inflammatory Properties

KHT's ability to modulate inflammatory responses positions it as a candidate for anti-inflammatory drug development. By inhibiting pro-inflammatory cytokines such as interleukin-6 (IL-6), KHT may help manage conditions characterized by excessive inflammation .

Monitoring Thromboxane Synthase Activity

The unique metabolic pathway of KHT allows it to serve as a potential biomarker for monitoring thromboxane synthase activity in vivo. This application could provide insights into various cardiovascular diseases where thromboxane plays a critical role .

Summary Table of Applications

| Application Area | Mechanism/Effect | Potential Benefits |

|---|---|---|

| Cardiovascular Health | Inhibits platelet aggregation via cAMP elevation | Reduces risk of thrombosis |

| Immune Response | Induces leukocyte chemotaxis | Enhances immune response |

| Cancer Research | Activates BLT2 receptor | May inhibit tumor metastasis |

| Wound Healing | Promotes keratinocyte migration | Improves healing of chronic wounds |

| Anti-inflammatory | Suppresses IL-6 production | Mitigates inflammatory diseases |

特性

分子式 |

C17H26O3 |

|---|---|

分子量 |

278.4 g/mol |

IUPAC名 |

12-oxoheptadeca-5,8,10-trienoic acid |

InChI |

InChI=1S/C17H26O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h5-8,11,14H,2-4,9-10,12-13,15H2,1H3,(H,19,20) |

InChIキー |

BEHRKNVAYQNKGG-UHFFFAOYSA-N |

正規SMILES |

CCCCCC(=O)C=CC=CCC=CCCCC(=O)O |

同義語 |

12-keto-5,8,10-heptadecatrienoic acid 12-keto-HDTA 12-oxo-5,8,10-heptadecatrienoic acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。